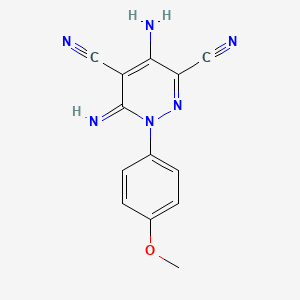![molecular formula C15H18N4O3 B5499344 N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5499344.png)
N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-2-morpholinecarboxamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-2-morpholinecarboxamide hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as P7C3 and has been found to exhibit neuroprotective properties.
作用机制
The exact mechanism of action of P7C3 is not fully understood. However, it has been suggested that P7C3 exerts its neuroprotective effects by promoting the survival of neural stem cells and enhancing the production of new neurons in the brain. P7C3 has also been found to protect against neuronal cell death by inhibiting the activation of apoptotic pathways.
Biochemical and Physiological Effects:
P7C3 has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the survival and growth of neurons. P7C3 has also been found to enhance the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that is involved in the regulation of cellular energy metabolism.
实验室实验的优点和局限性
One of the advantages of using P7C3 in lab experiments is its ability to promote neurogenesis, which can be useful in studying the development of the nervous system. P7C3 has also been found to protect against neuronal cell death, which can be useful in studying the mechanisms of neurodegenerative diseases. However, one of the limitations of using P7C3 is its potential toxicity, which can affect the accuracy of the results obtained in lab experiments.
未来方向
There are several future directions for the research on P7C3. One of the directions is to explore the potential therapeutic applications of P7C3 in other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to investigate the potential side effects of P7C3 and to develop safer derivatives of the compound. Additionally, further studies are needed to fully understand the mechanism of action of P7C3 and its effects on neuronal function.
In conclusion, P7C3 is a promising compound that has potential therapeutic applications in various neurological disorders. Its ability to promote neurogenesis and protect against neuronal cell death makes it a valuable tool in studying the development and function of the nervous system. However, further research is needed to fully understand its mechanism of action and to develop safer derivatives of the compound.
合成方法
The synthesis of P7C3 involves a multi-step process that includes the reaction of phthalic anhydride with ethylenediamine to produce 2-(1H-phthalazin-1-yl)ethanamine. This intermediate product is then reacted with morpholine-4-carboxylic acid to produce N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-2-morpholinecarboxamide. The final step involves the addition of hydrochloric acid to produce P7C3 hydrochloride.
科学研究应用
P7C3 has been extensively studied for its potential therapeutic applications in various neurological disorders. Some of the applications include the treatment of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. P7C3 has also been found to promote neurogenesis, which is the process of generating new neurons in the brain.
属性
IUPAC Name |
N-[2-(1-oxophthalazin-2-yl)ethyl]morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c20-14(13-10-16-6-8-22-13)17-5-7-19-15(21)12-4-2-1-3-11(12)9-18-19/h1-4,9,13,16H,5-8,10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKHNZQRTQSWCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(=O)NCCN2C(=O)C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-2-morpholinecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3,4-dimethylpiperazin-1-yl)methyl]-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5499261.png)

![7-acetyl-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5499276.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B5499282.png)
![2-imino-1-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-imidazolidinone](/img/structure/B5499283.png)
![1-methyl-9-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5499290.png)
![N-benzyl-N,3-dimethyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-sulfonamide](/img/structure/B5499308.png)
![2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B5499313.png)
![4-bromo-2-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5499317.png)
![2-methyl-N-[3-(4-morpholinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B5499351.png)
![N'-[1-(4-ethoxyphenyl)ethylidene]hexanohydrazide](/img/structure/B5499355.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-6-methoxyhexanamide](/img/structure/B5499358.png)
![N-(2-chlorophenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea](/img/structure/B5499360.png)
![N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide](/img/structure/B5499368.png)